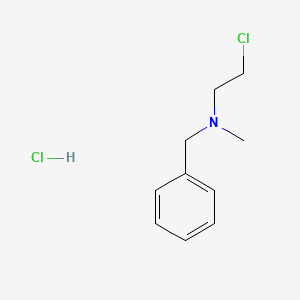

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride

Descripción general

Descripción

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is known for its role as an intermediate in the synthesis of other chemical entities and its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride typically involves the reaction of benzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form secondary amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted amines depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include secondary amines and other reduced compounds.

Aplicaciones Científicas De Investigación

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chemical compound with several applications in chemical synthesis and pharmaceutical research. Here's a detailed overview of its applications:

Applications in Chemical Synthesis

- Synthesis of Nicardipine Precursors: this compound is used in the synthesis of nicardipine, a vasodilator used in treating cerebral insufficiency . The process involves reacting N-Benzyl-N-methyl glycine potassium salt with 2-Bromo ethanol to produce this compound .

- Synthesis of Tetrahydroisoquinoline Derivatives: This compound serves as a crucial intermediate in synthesizing 1-methyl-1,2,3,4-tetrahydroisoquinoline, a key structure in various pharmaceutical compounds . The process involves cyclization using a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the tetrahydroisoquinoline ring system .

Pharmaceutical Research Applications

- Ligand Binding Assays: this compound is used in ligand binding assays to determine the affinity of test compounds . For example, it can be used in experiments involving 3H-nitrendipine to measure the displacement or inhibition of binding in the presence of test compounds .

- Development of Cholinesterase Inhibitors: Compounds with N-benzylamine and N-methylbenzylamine moieties have been studied for their inhibitory activity against acetylcholinesterase (AChE) . These derivatives have shown significant inhibitory activity, making them relevant in developing treatments for neurodegenerative diseases .

Role in Polymerization

- Phase Transfer Catalysis: this compound is used in polymerization reactions via phase transfer catalysis .

Other potential applications

Synthesis of Tetrahydroisoquinoline Derivatives

- Reaction Mixture: Granular aluminum chloride is suspended in decalin.

- Addition: N-(2-chloroethyl)-α-methylbenzylamine hydrochloride is added in portions over 45 minutes at 80°C, allowing HCl evolution to cease between portions.

- Heating: The mixture is heated at 80°C for 2 hours, then at 100°C for 46 hours.

- Cooling and Workup: The system is cooled, and water is added slowly, followed by separation of the decalin layer. The aqueous phase is washed with ethyl acetate, and the pH is adjusted to 14 with 10M NaOH.

- Extraction: The aqueous suspension is extracted with dichloromethane.

- Purification: The combined organic extracts are washed successively with 2N HCl, water, 2M NaOH, and 20% brine solution.

Alternative Cyclization Conditions

- Temperature Variation: Reactions conducted at 120°C can reduce certain impurities compared to those at 150°C.

- Lewis Acid Usage: Using about 1.6 mole equivalents of aluminum chloride (AlCl3) can optimize the reaction.

- Workup Variations: After the reaction, cooling to specific temperatures (95°C) and sequential addition of heptane and water, followed by dichloromethane, can aid in product isolation.

Salt formation

- Dissolving: SB-641257 (2g) is dissolved in isopropanol (8mL) at reflux.

- Cooling and Adding HCl: The solution is cooled to 75°C and conc.HCl (0.85mL) added. The solution is allowed to cool to 20°C; crystallization occurs almost immediately (-70 - 75°C).

- Filtering, Washing and Drying: After stirring at 20°C for 2-4h the product is filtered off, washed with isopropanol (5mL) and dried under vacuum at 45°C to give 2.07g of SB-641257 A, 94.1% yield.

Mecanismo De Acción

The mechanism of action of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride involves its interaction with biological molecules, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal functions. This alkylation can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are related to the cellular response to DNA damage.

Comparación Con Compuestos Similares

Bis(2-chloroethyl)methylamine:

Tris(2-chloroethyl)amine: Another nitrogen mustard derivative with similar chemical reactivity.

Phenoxybenzamine hydrochloride: A related compound with similar structural features but different biological activities.

Uniqueness: N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is unique due to its specific substitution pattern and its particular set of chemical and biological properties. Its ability to act as an intermediate in the synthesis of various compounds and its potential therapeutic applications make it distinct from other similar compounds.

Actividad Biológica

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is an alkylating agent that is structurally related to nitrogen mustards. It is synthesized through the reaction of benzylamine with 2-chloroethyl chloride, typically in the presence of a base like sodium hydroxide. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

The primary mechanism of action involves alkylation of DNA and proteins. This interaction disrupts normal cellular functions, leading to:

- Inhibition of DNA replication : By forming covalent bonds with nucleophilic sites on DNA, it prevents proper replication and transcription.

- Induction of apoptosis : The damage to DNA triggers cellular pathways that lead to programmed cell death.

The compound's reactivity is influenced by the presence of the chloroethyl group, which facilitates nucleophilic substitution reactions, a hallmark of alkylating agents .

Cytotoxicity Studies

Numerous studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example:

- Case Study 1 : In vitro studies demonstrated significant cytotoxicity against glioma cell lines, with IC50 values indicating effective concentrations for inducing cell death. The compound was found to be more potent than some established chemotherapeutic agents .

- Case Study 2 : A comparative analysis with similar compounds (e.g., bis(2-chloroethyl)methylamine) showed that this compound exhibited enhanced selectivity towards certain cancer types, suggesting a potential therapeutic advantage in specific contexts .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(2-Chloroethyl)-N-methylbenzylamine | 15 | U87-MG |

| Bis(2-chloroethyl)methylamine | 20 | U87-MG |

| Tris(2-chloroethyl)amine | 25 | GOS-3 |

Mechanistic Insights

Research indicates that the compound's efficacy may be enhanced through structural modifications. For instance, analogues with different alkyl side chains have been synthesized and tested for improved activity against resistant cancer cell lines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other nitrogen mustard derivatives:

| Compound | Mechanism | Notable Activity |

|---|---|---|

| N-(2-Chloroethyl)-N-methylbenzylamine | Alkylation of DNA | High cytotoxicity in glioma |

| Bis(2-chloroethyl)methylamine | Alkylation | Broad-spectrum activity |

| Phenoxybenzamine hydrochloride | Receptor antagonist | Different mechanism; less cytotoxic |

Propiedades

IUPAC Name |

N-benzyl-2-chloro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIXYEMKFUOLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946225 | |

| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23510-18-1 | |

| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23510-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 23510-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.